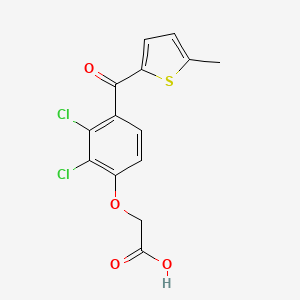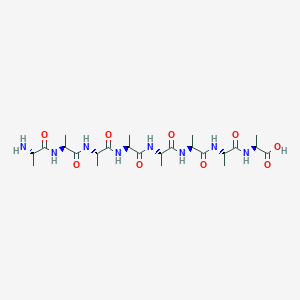![molecular formula C18H18O4 B14626292 Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 55091-49-1](/img/structure/B14626292.png)
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by two benzene rings connected at the 1,1’ positions, with two methyl groups at the 6,6’ positions and two ester groups at the 3,3’ positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with aromatic receptors and enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
3,3’-dimethylbiphenyl: Similar structure but without the ester groups.
2,2’-dimethyl-1,1’-biphenyl: Another isomer with methyl groups at different positions.
Propriétés
Numéro CAS |
55091-49-1 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
methyl 3-(5-methoxycarbonyl-2-methylphenyl)-4-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-13(17(19)21-3)9-15(11)16-10-14(18(20)22-4)8-6-12(16)2/h5-10H,1-4H3 |
Clé InChI |
TZCIKGUXQHNNPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC)C2=C(C=CC(=C2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



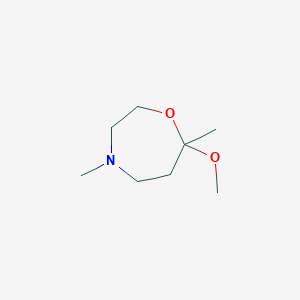
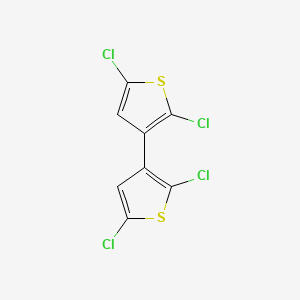

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

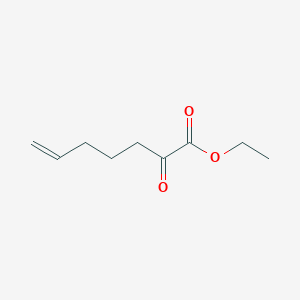

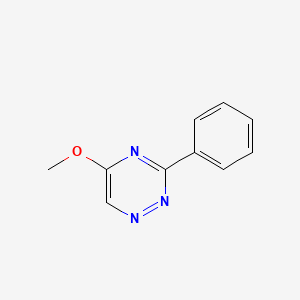
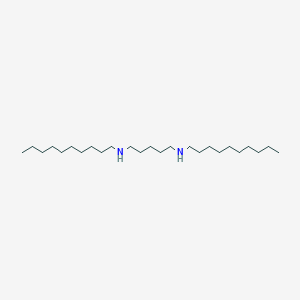

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
